molecular formula C21H26N2O2S B2545386 N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide CAS No. 2415456-53-8

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B2545386
CAS No.: 2415456-53-8
M. Wt: 370.51
InChI Key: FBBHRPZNRZNEHU-UHFFFAOYSA-N
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Description

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiomorpholine ring, an oxane ring, and a naphthalene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, materials, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide: Shares a similar core structure but with an ethoxy group instead of a carboxamide group.

    N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-3-carboxamide: Contains a thiophene ring instead of a naphthalene ring.

Uniqueness

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c24-20(19-7-3-5-17-4-1-2-6-18(17)19)22-16-21(8-12-25-13-9-21)23-10-14-26-15-11-23/h1-7H,8-16H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBHRPZNRZNEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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